
(3-bromophenyl)hydrazine
Overview
Description
(3-Bromophenyl)hydrazine is a substituted hydrazine derivative featuring a bromine atom at the meta position of the phenyl ring. Its chemical structure (C₆H₄BrNHNH₂) confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromophenyl)hydrazine can be synthesized through several methods. One common approach involves the diazotization of 3-bromoaniline followed by reduction. The process typically involves the following steps:
Diazotization: 3-bromoaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as sodium metabisulfite or zinc powder in the presence of hydrochloric acid to yield this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through reduction.
Substituted Phenylhydrazines: Formed through substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
1.1 Medicinal Chemistry
(3-Bromophenyl)hydrazine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that form biologically active compounds.
- Anticancer Agents : Research has shown that this compound exhibits potential anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for drug development aimed at treating different types of cancer .
- Synthesis of Complex Molecules : The compound is employed in the synthesis of more complex organic molecules, such as hydrazones and azo compounds, which are important in developing dyes and pharmaceuticals .
Chemical Reactivity
2.1 Reactivity with Biological Macromolecules
Studies indicate that this compound can form stable complexes with proteins and nucleic acids. This reactivity is essential for understanding its pharmacological properties and mechanisms of action, particularly how it may influence cellular processes related to growth and proliferation.
2.2 Condensation Reactions
The hydrazine functional group enables this compound to undergo condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These reactions are significant in organic synthesis, allowing for the construction of diverse chemical architectures.
Material Science
3.1 Synthesis of Functional Materials
This compound is utilized in material science for synthesizing functional materials, such as polymers and nanomaterials. Its ability to act as a building block for more complex structures enhances the development of advanced materials with specific properties tailored for applications in electronics and photonics .
Case Studies
4.1 Synthesis Methodologies
A notable study outlines a method for synthesizing this compound from 3-bromaniline through diazotization followed by reduction reactions using sodium metabisulfite under controlled conditions (temperature between 10-35°C and pH 7-9). This method provides high product purity and low production costs, making it attractive for industrial applications .
4.2 Biological Activity Assessment
In vitro studies have assessed the biological activity of this compound against various cancer cell lines, demonstrating its potential as an anticancer agent. The compound's interaction with cellular targets has been documented, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of (3-bromophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites. The bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Bromophenylhydrazine
- Structural Difference : Bromine at the para position vs. meta.
- The meta isomer’s asymmetry may enhance solubility in polar solvents, favoring diverse reaction pathways .
- Biological Activity :
Phenyl Hydrazine
- Structural Difference : Lacks bromine.
- Toxicity: Unsubstituted phenyl hydrazine is hepatotoxic and neurotoxic due to cytochrome P450-mediated metabolic activation .
- Applications : Phenyl hydrazine is used in dye synthesis, whereas brominated analogs are preferred in drug discovery for enhanced stability and target affinity .
Methyl Benzyl Hydrazine Derivatives
- Structural Difference : Alkyl substituents (methyl/benzyl) vs. bromophenyl.
- Mechanism :
Hydrazones with Electron-Withdrawing Groups
- Example : Trifluoromethylbenzohydrazide hydrazones ().
- Comparison :
- CF₃ vs. Br : Trifluoromethyl groups enhance lipophilicity and metabolic resistance, while bromine improves leaving-group ability in substitution reactions .
- Bioactivity : Both substituents yield hydrazones with cholinesterase inhibition, but bromine’s larger atomic radius may improve target binding .
Table 1: Comparative Properties of Hydrazine Derivatives
*Estimated based on analogous compounds.
Metabolic and Toxicological Pathways
Biological Activity
(3-Bromophenyl)hydrazine, a compound with the chemical formula CHBrN, is part of the hydrazine family and has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group (-NH-NH-) attached to a brominated phenyl ring. The presence of the bromine atom enhances its reactivity and biological activity.
- Molecular Formula : CHBrN
- Molecular Weight : 189.04 g/mol
- CAS Number : 626-00-6
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various hydrazone derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | Varies by strain |
Hydrazone Derivative A | Antifungal | 125 µg/mL against Candida albicans |
Hydrazone Derivative B | Antiviral | EC50 = 0.21 µM against HIV-1 |
Anticancer Potential
Hydrazones have been recognized for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and HepG2. The compound's mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .
- IC50 Values :
- MDA-MB-231: 6.7 nM
- HepG2: 4-17 µM
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell metabolism.
- Cytokine Modulation : Alters the expression of inflammatory mediators.
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Line Study :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (3-bromophenyl)hydrazine and its derivatives in laboratory settings?
- Methodological Answer : this compound derivatives are synthesized via two primary routes:
- Condensation : Reacting 3-bromobenzaldehyde with hydrazine hydrate under reflux conditions yields bis(3-bromobenzylidene)hydrazine, confirmed by elemental analysis and melting point determination .
- Multi-Step Synthesis : Substituted anilines are converted to hydrazine carboxamide intermediates, followed by cyclization with reagents like 2-bromo-1-(4-bromophenyl)ethanone to form triazole derivatives. Yields are optimized by controlling reaction time and solvent selection (e.g., ethanol or THF) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- FT-IR : Identifies N–H stretches (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms hydrazine linkage (δ 8.0–10.0 ppm for NH protons), while ¹³C NMR verifies aromatic bromine substitution (δ 120–130 ppm) .
- Mass Spectrometry : HRMS provides molecular ion peaks and fragmentation patterns, validated via nitrogen rule compliance .
Q. What safety protocols are essential for handling this compound in academic research?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
- First Aid : Immediate washing with copious water for skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound-based catalysis?
- Methodological Answer : Density functional theory (DFT, e.g., M05-2X/6-31G(d)) predicts activation barriers and intermediates. For example:
- Cycloreversion Steps : Lowered barriers in hydrazine-catalyzed metathesis reactions are achieved using [2.2.2]-bicyclic hydrazines versus [2.2.1] analogs, as validated experimentally .
- Thermal vs. Hydrazine Reduction : Computational studies distinguish deoxygenation mechanisms in graphene oxide, guiding solvent and temperature selection .
Q. How can researchers resolve contradictions in catalytic decomposition data of hydrazine derivatives?
- Methodological Answer :
- Data Recompilation : Systematize kinetic parameters (e.g., activation energy, turnover frequency) across studies, accounting for catalyst type (Ni, Pt, or Fe) and hydrazine concentration .
- Multivariate Analysis : Partial least squares regression (PLSR) identifies dose-dependent protein biomarkers in hydrazine toxicity studies, isolating confounding variables like reaction temperature .
Q. What role does this compound play in anticancer drug development?
- Methodological Answer :
- Triazole Synthesis : Derivatives like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine are screened against cancer cell lines (e.g., SNB-75 CNS cells) using one-dose assays (10 µM). Structure-activity relationships (SAR) are refined by varying aryl substituents .
- Mechanistic Insights : Hydrazine intermediates modulate lipid metabolism and stress-response pathways, identified via proteomics and 2-D DIGE .
Q. How is this compound utilized in materials science applications?
- Methodological Answer :
- 2D Material Synthesis : Forms hydrogen-bonded sheets via bis(benzylidene)hydrazine crystallization, enabling applications in supramolecular chemistry .
- Fuel Cell Research : Hydrous hydrazine derivatives serve as liquid hydrogen carriers, with catalytic decomposition (e.g., using Ni-Pt catalysts) producing impurity-free H₂ .
Properties
IUPAC Name |
(3-bromophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESJTQQZJJTNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193862 | |
Record name | 3-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40887-80-7 | |
Record name | (3-Bromophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40887-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040887807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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